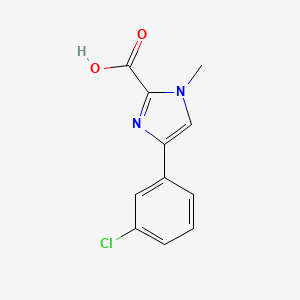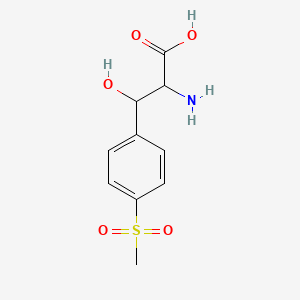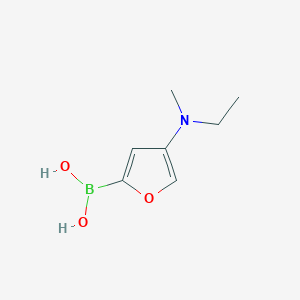
1-Chloro-3,6-diphenyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3,6-diphenyl-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . The addition of chlorine and phenyl groups at specific positions enhances its chemical and physical properties, making it a valuable compound in various scientific and industrial applications.
準備方法
The synthesis of 1-Chloro-3,6-diphenyl-9H-carbazole typically involves the chlorination of 3,6-diphenyl-9H-carbazole. One common method includes the reaction of 3,6-diphenyl-9H-carbazole with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at a low temperature to ensure selective chlorination at the desired position.
Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain high-purity this compound .
化学反応の分析
1-Chloro-3,6-diphenyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carbazole derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced carbazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield new carbazole derivatives with different functional groups replacing the chlorine atom .
科学的研究の応用
作用機序
The mechanism by which 1-Chloro-3,6-diphenyl-9H-carbazole exerts its effects is primarily related to its ability to participate in electron transfer processes. The chlorine and phenyl groups influence the electronic distribution within the molecule, enhancing its ability to interact with other molecules and participate in redox reactions . The molecular targets and pathways involved depend on the specific application, such as interacting with biological targets in medicinal chemistry or facilitating charge transport in electronic devices .
類似化合物との比較
1-Chloro-3,6-diphenyl-9H-carbazole can be compared with other carbazole derivatives such as:
3,6-Diphenyl-9H-carbazole: Lacks the chlorine atom, resulting in different reactivity and electronic properties.
3,6-Dibromo-9H-carbazole:
3,6-Diphenylcarbazole: Another derivative with extended π-π conjugation from carbazole fused rings to the phenyl groups attached at the 3,6 positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties, making it suitable for specialized applications in various fields .
特性
分子式 |
C24H16ClN |
|---|---|
分子量 |
353.8 g/mol |
IUPAC名 |
1-chloro-3,6-diphenyl-9H-carbazole |
InChI |
InChI=1S/C24H16ClN/c25-22-15-19(17-9-5-2-6-10-17)14-21-20-13-18(16-7-3-1-4-8-16)11-12-23(20)26-24(21)22/h1-15,26H |
InChIキー |
BWWVAZMVKWXMER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4Cl)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13348978.png)


![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13349001.png)



![7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13349028.png)





